molecular formula C13H13NO4S2 B8308977 Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

Cat. No. B8308977
M. Wt: 311.4 g/mol
InChI Key: CEKCRQBLBSQBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO4S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 4-methyl-3-(4-sulfamoylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO4S2/c1-8-7-19-12(13(15)18-2)11(8)9-3-5-10(6-4-9)20(14,16)17/h3-7H,1-2H3,(H2,14,16,17)

InChI Key

CEKCRQBLBSQBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C2=CC=C(C=C2)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 3-bromo-4-methylthiophene-2-carboxylate (compound 7a, 9.0 g, 38.0 mmol) in ethanol: toluene (100:30 ml) in sealed tube, (4-sulfamoylphenyl)boronic acid (8.46 g, 42.0 mmol) and potassium carbonate (10.57 g, 76.0 mmol) were added under a nitrogen atmosphere at room temperature (about 25° C.). Nitrogen gas was purged to this suspension for further 15 minute at room temperature (about 25° C.) and tetrakis(triphenyl phosphine)palladium(0) (2.21 g, 1.9 mmol) was added at 25° C. and sealed tube was closed. The reaction mixture was stirred at 105° C. for 15 hr and the progress of the reaction was monitored by TLC. Reaction mixture was filtered and washed with ethyl acetate (2×100 ml). Organic layer was concentrated under reduced pressure to obtain crude product as semi-solid (11.2 g); which was purified by column chromatography over silica gel (100-200 mesh) using 50% ethyl acetate in hexanes as an eluent to obtain the title compound (20% ethyl ester as trans esterified product was observed) (8.8 g, 70.70%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8.46 g
Type
reactant
Reaction Step Two
Quantity
10.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
2.21 g
Type
reactant
Reaction Step Three

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